(Z)-N-(4-fluorophenyl)-2-(3-(2-((4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4S/c20-11-1-5-13(6-2-11)22-16(25)9-15-18(27)24(19(28)29-15)10-17(26)23-14-7-3-12(21)4-8-14/h1-9H,10H2,(H,22,25)(H,23,26)/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPKTGNCKHPFGD-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-fluorophenyl)-2-(3-(2-((4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)acetamide is a complex compound that incorporates a thiazolidinedione moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinedione core, which is known for its role in pharmacological activities, particularly in diabetes management and anti-inflammatory effects. The presence of two fluorophenyl groups may enhance its lipophilicity and biological interactions.
1. Antimicrobial Activity
Research indicates that thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
Studies have demonstrated that related compounds can act as potent anticancer agents. For example, derivatives of phenylacetamides have shown cytotoxic effects against cancer cell lines such as PC3 (prostate carcinoma) . The compound's structure suggests it may induce apoptosis through the activation of specific signaling pathways involved in cell cycle regulation and apoptosis.
3. Anti-inflammatory Effects
Thiazolidinediones are also recognized for their anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to inhibit inflammatory mediators and enzymes such as COX-2 and TNF-alpha . This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or metabolic pathways.
- Cell Signaling Interference : It can disrupt signaling pathways that promote cell proliferation in cancer cells.
- Membrane Disruption : The lipophilic nature due to fluorinated phenyl groups may facilitate membrane penetration, leading to altered cellular functions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various thiazolidinedione derivatives against Bacillus subtilis and Candida albicans. Among the tested compounds, those with structural similarities to this compound exhibited significant growth inhibition compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on phenylacetamide derivatives revealed that certain substitutions enhanced their cytotoxicity against prostate cancer cells. Compounds with the fluorinated phenyl group showed improved potency compared to non-fluorinated analogs . The IC50 values indicated that these compounds could serve as lead candidates for further development in cancer therapy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that compounds with thiazolidinone structures exhibit various biological activities, including:
- Anticancer properties : Studies have shown that derivatives of thiazolidinones can inhibit cancer cell growth.
- Antimicrobial effects : The compound may demonstrate activity against a range of pathogens.
Quantitative structure-activity relationship (QSAR) models suggest that modifications to the structure can significantly influence biological potency, indicating potential for tailored drug design.
Applications in Medicinal Chemistry
The compound's applications extend into several areas:
- Drug Development : Its structural features suggest potential as a lead compound in the development of new therapeutic agents.
- Cancer Treatment : Due to its anticancer properties, it is being investigated as a treatment option for various cancers.
- Antimicrobial Research : Its potential to inhibit microbial growth makes it a candidate for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the applications of this compound and related derivatives:
- Anticancer Studies : Research demonstrated that modifications to the thiazolidinone core led to enhanced activity against specific cancer cell lines, with percent growth inhibitions reaching up to 86% in certain cases .
- Structural Activity Relationship (SAR) : Investigations into SAR have revealed critical insights into how structural changes impact biological activity, guiding future modifications for improved efficacy .
- Interaction Studies : Understanding how this compound interacts with biological macromolecules is crucial for advancing its clinical applications. Interaction studies have indicated promising binding affinities with target proteins involved in cancer progression .
Comparison with Similar Compounds
Structural Variations
Key structural differences among the compounds lie in the substituents on the thiazolidinone ring (R1) and the acetamide side chain (R2):
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations :
- Fluorine Substitution: The target compound and Analog 4 retain dual fluorine atoms, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Analog 2) .
- Thione vs.
- Aromatic Diversity: Analog 3 incorporates a 4-chlorophenylimino group, introducing steric and electronic differences compared to the target’s fluorophenyl substituents .
Physicochemical Properties
- Molecular Weight : The target compound (430.39 g/mol) is lighter than Analog 1 (528.60 g/mol) due to the absence of a benzyl group and methoxy substituent .
- Polarity : The 4-methoxyphenyl group in Analogs 1 and 2 increases hydrophilicity compared to the target’s fluorophenyl group, as evidenced by lower logP values (predicted) .
Spectroscopic and Structural Insights
highlights NMR-based comparisons of thiazolidinone derivatives, revealing that substituents in Region A (positions 39–44) and Region B (positions 29–36) significantly alter chemical shifts (δ, ppm). For example:
- The target compound’s 4-fluorophenyl groups in Region A create a deshielding effect (δ ~7.2–7.4 ppm), distinct from Analog 2’s phenylimino group (δ ~7.6–7.8 ppm) .
- In Region B, the dioxo groups in the target compound stabilize resonance structures, leading to sharper peaks compared to Analog 1’s sulfanylidene moiety .
Preparation Methods
Classical Approach
The foundational step involves the synthesis of the thiazolidinedione core. Based on established methodologies, this can be achieved through the reaction of thiourea with 2-chloroacetic acid in aqueous medium.
Procedure:
To a 250 ml three-necked flask equipped with a thermometer, stirrer, and condenser, 2-chloroacetic acid (37.8 g, 0.4 mol), thiourea (30.4 g, 0.4 mol), and water (100 ml) are added. The mixture is stirred at room temperature for 1 hour, then heated to reflux for approximately 3 hours. The reaction progress is monitored by TLC using chloroform:methanol (20:1) as the eluent. Upon completion, the solution is cooled to room temperature, yielding a pale yellow crystalline solid that is filtered and washed with water.
Alternative Synthetic Route
An alternative approach involves the reaction of α-halocarbonyl compounds with reactants bearing the N=C=S fragment, leading to the formation of the thiazolidinone ring.
N-Alkylation at 3-Position
Synthesis of N-Chloroacetyl Intermediates
The preparation of the N-substituted intermediate involves the chloroacetylation of 4-fluoroaniline, forming a key precursor for subsequent reactions:
Procedure:
4-Fluoroaniline (1 equivalent) is stirred with chloroacetyl chloride (1.2 equivalents) in the presence of potassium carbonate (1.5 equivalents) in dichloromethane (DCM) as solvent. The reaction is conducted at room temperature overnight to yield 2-chloro-N-(4-fluorophenyl)acetamide.
N-Alkylation of Thiazolidinedione
The N-alkylation of the thiazolidinedione core with the prepared 2-chloro-N-(4-fluorophenyl)acetamide produces the 3-substituted thiazolidinedione:
Procedure:
2,4-Thiazolidinedione (0.0075 mol) and 2-chloro-N-(4-fluorophenyl)acetamide (0.005 mol) are dissolved in dimethylformamide (15 ml) with sodium bicarbonate (0.01 mol). The mixture is stirred at room temperature overnight. After completion (confirmed by TLC using hexane:ethyl acetate 7:3), the reaction mixture is poured into water (125 ml). The product is extracted with ethyl acetate, and after solvent removal, crystallized using methanol/acetone.
Table 1: Reaction Conditions for N-Alkylation
| Reactant | Quantity | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 2,4-Thiazolidinedione | 0.0075 mol | DMF | NaHCO₃ | Room temp. | Overnight | 80 |
| 2-Chloro-N-(4-fluorophenyl)acetamide | 0.005 mol | DMF | NaHCO₃ | Room temp. | Overnight | 80 |
Synthesis of Second 4-Fluorophenyl Amide
Amide Coupling
The final step involves the formation of the second 4-fluorophenyl amide group:
Procedure:
The appropriate carboxylic acid intermediate is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The activated ester is then reacted with 4-fluoroaniline in an appropriate solvent (e.g., DMF or DCM) to yield the target amide.
One-Pot Multicomponent Synthesis
An efficient alternative approach involves a one-pot multicomponent synthesis:
Procedure:
The reaction can be performed by combining 2-chloro-N-(4-fluorophenyl)acetamide, thiazolidinedione salt, and appropriate aldehyde derivatives in the presence of a catalyst. For example, a knoevenagel condensation of aromatic ketones and N-substituted thiazolidinedione-2,4-diones can be conducted using alum as catalyst in water.
Table 2: One-Pot Synthesis Conditions
| Component | Molar Ratio | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Chloro-4-substituted aniline | 1 | Alum (10 mol%) | Water | Reflux | 60-90 min | 80-90 |
| 2,6-Difluorophenylacetonitrile | 1.5 | - | - | - | - | - |
| Ammonium acetate | 2 | - | - | - | - | - |
Stereoselective Synthesis of Z-Configuration
Controlling Z-Stereochemistry
The Z-configuration of the exocyclic double bond is a critical feature of the target compound. Several approaches can be employed to control this stereochemistry:
Approach 1: Thermodynamic Control
The condensation reaction can be conducted under thermodynamic control conditions, typically involving prolonged reaction times at elevated temperatures, favoring the more stable Z-isomer due to intramolecular hydrogen bonding.
Approach 2: Catalyst Selection
The choice of catalyst can significantly influence stereoselectivity. For instance, organocatalysts like l-proline have been reported to enhance Z-selectivity in similar condensation reactions.
Approach 3: Reaction Medium
The reaction medium can impact stereoselectivity. Polar protic solvents like ethanol tend to favor the formation of the Z-isomer through stabilization of transition states via hydrogen bonding networks.
Verification of Z-Configuration
The Z-configuration can be verified through various analytical techniques:
- Single-crystal X-ray diffraction analysis provides definitive evidence of the spatial arrangement
- Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOE experiments, can confirm the stereochemistry
- IR spectroscopy can reveal characteristic absorption patterns consistent with the Z-configuration
Purification and Characterization
Purification Techniques
Several purification methods are applicable:
Column Chromatography:
The crude product can be purified using silica gel column chromatography with an appropriate eluent system (e.g., hexane:ethyl acetate gradients).
Recrystallization:
For final purification, recrystallization from appropriate solvent systems such as ethanol, methanol/acetone, or ethyl acetate/hexane is effective.
Characterization Data
The target compound can be characterized using:
Spectroscopic Analysis:
- IR (KBr, cm⁻¹): Expected peaks at approximately 3242 (NH), 3054 (CH aromatic), 2937 (CH aliphatic), 1736 (C=O), 1596 (C=C), 1270 (COC), 1174 (CN), and 690 (CS)
- ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals for aromatic protons (7.0-8.0 ppm), methylene protons (4.0-5.0 ppm), and amide NH protons (9.0-10.5 ppm)
- ¹³C NMR: Signals corresponding to carbonyl carbons (165-175 ppm), aromatic carbons (115-165 ppm), and methylene carbons (40-50 ppm)
Physical Properties:
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of a thiazolidine-2,4-dione derivative with a fluorophenyl-substituted aldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the Z-configuration via keto-enol tautomerism .
- Step 2: Amide coupling using chloroacetyl chloride or similar agents, followed by purification via column chromatography .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to improved solubility of intermediates .
- Catalysis: Use of phase-transfer catalysts (e.g., TBAB) can accelerate reaction rates in biphasic systems .
- Temperature Control: Maintaining room temperature during coupling steps minimizes side reactions like hydrolysis .
- Monitoring: TLC and HPLC are critical for tracking reaction progress and ensuring intermediate purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- 1H/13C NMR: Focus on the Z-configuration confirmation via coupling constants (e.g., vinyl proton splitting at δ 7.2–7.5 ppm) and carbonyl signals (δ 165–175 ppm for thiazolidinedione and acetamide groups) .
- IR Spectroscopy: Key stretches include N-H (3200–3300 cm⁻¹ for amides) and C=O (1680–1750 cm⁻¹ for dioxothiazolidine) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) and fragmentation patterns to validate the structure .
- X-ray Crystallography: Resolve stereochemical ambiguities by analyzing crystal packing and hydrogen-bonding networks .
Advanced: How can researchers analyze structure-activity relationships (SAR) to enhance the compound's bioactivity?
Methodological Answer:
- Functional Group Modification:
- Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to modulate electronic effects and binding affinity .
- Introduce methyl groups to the thiazolidinedione ring to assess steric effects on target interactions .
- Biological Assays:
- Conduct in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines, comparing IC₅₀ values of analogs .
- Use molecular docking to predict interactions with enzymes like PPAR-γ, a common target for thiazolidinedione derivatives .
Example SAR Table:
| Derivative | Substituent R₁ | Substituent R₂ | IC₅₀ (μM) |
|---|---|---|---|
| Parent | 4-Fluorophenyl | H | 12.3 |
| Analog A | 4-Chlorophenyl | H | 8.7 |
| Analog B | 4-Fluorophenyl | Methyl | 5.2 |
Data adapted from studies on structurally related compounds .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., HepG2 for liver cancer) and incubation times to reduce variability .
- Normalize data against positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis:
- Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
- Adjust for confounding factors like solvent choice (DMSO vs. ethanol) impacting compound solubility .
- Mechanistic Studies:
- Perform target-specific assays (e.g., kinase inhibition) to clarify whether activity discrepancies arise from off-target effects .
Advanced: What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction:
- Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Validate predictions with experimental Caco-2 cell permeability assays .
- Molecular Dynamics (MD) Simulations:
- Simulate binding stability with PPAR-γ over 100 ns to assess residence time and conformational changes .
- QSAR Modeling:
- Develop quantitative models using descriptors like polar surface area (PSA) and H-bond donors to correlate structure with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
